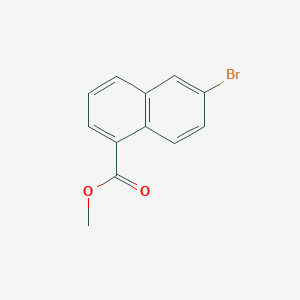

Methyl 6-bromonaphthalene-1-carboxylate

Overview

Description

“Methyl 6-bromonaphthalene-1-carboxylate” is a chemical compound with the molecular formula C12H9BrO2 . It is also known as “methyl 6-bromo-1-naphthoate” and "1-Naphthalenecarboxylic acid, 6-bromo-, methyl ester" . The molecular weight of this compound is 265.1 .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C12H9BrO2/c1-15-12(14)11-4-2-3-8-7-9(13)5-6-10(8)11/h2-7H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis

“this compound” is a white to yellow solid . and should be stored at room temperature . The compound’s CAS Number is 93353-66-3 .Scientific Research Applications

Alternative Fumigants and Environmental Applications

One study discusses the application of alternative fumigants in agriculture, focusing on environmentally friendly and economically viable options to replace ozone-depleting substances like methyl bromide. This includes water-soluble formulations that can be applied through drip irrigation systems, offering reduced environmental impact and worker exposure (Ajwa et al., 2002).

Epigenetic Modifications in Plants

Research on N6-methyladenosine (m6A) RNA methylation in plants highlights the significance of this epigenetic modification in regulating plant growth, development, and stress response. The study suggests that understanding m6A's role could contribute to genetic improvements in crops (Hong Yue et al., 2019).

Fluorescent Dyes and Medical Applications

Methylene blue, a compound known for its fluorescent properties, has been reviewed for its potential in medical applications, particularly in intraoperative fluorescent imaging. This suggests the broad utility of fluorescent compounds in enhancing surgical techniques and patient outcomes (Tomasz Cwalinski et al., 2020).

Environmental Impact of Brominated Flame Retardants

A review focusing on novel brominated flame retardants (NBFRs) discusses their occurrence in indoor air, dust, consumer goods, and food. It emphasizes the need for further research on their environmental fate, toxicity, and potential risks due to their widespread use and detection in various environments (E. A. Zuiderveen et al., 2020).

Carboxylated Fullerenes: Properties and Applications

A study on carboxylated fullerenes explores their physico-chemical properties and potential applications, including in nanotechnology, medicine, and agriculture. This review offers a comprehensive overview of these compounds, highlighting their versatility and importance in advancing various scientific fields (K. Semenov et al., 2017).

Safety and Hazards

The compound is labeled with the signal word “Warning” and the hazard statement H302, indicating that it may be harmful if swallowed . Precautionary statements include P264 (wash hands and skin thoroughly after handling), P270 (do not eat, drink or smoke when using this product), P301+P312 (if swallowed, call a poison center or doctor if you feel unwell), and P330 (rinse mouth) .

Mechanism of Action

Target of Action

Methyl 6-bromonaphthalene-1-carboxylate is a compound that is often used in the Suzuki–Miyaura (SM) cross-coupling reaction . The primary targets of this compound are the organoboron reagents used in the SM coupling .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . This process involves the transfer of an organic group from boron to palladium . The compound’s bromine atom plays a crucial role in this process, acting as a leaving group during the reaction .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to carbon-carbon bond formation . The compound’s interaction with its targets leads to the formation of new carbon-carbon bonds, which can have significant downstream effects on the synthesis of complex organic molecules .

Pharmacokinetics

Like other similar compounds, its absorption, distribution, metabolism, and excretion (adme) properties would likely be influenced by factors such as its molecular weight, solubility, and chemical stability .

Result of Action

The primary result of this compound’s action is the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of complex organic molecules, making it a valuable tool in organic chemistry .

Properties

IUPAC Name |

methyl 6-bromonaphthalene-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrO2/c1-15-12(14)11-4-2-3-8-7-9(13)5-6-10(8)11/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYTSEBOFQXUODK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC2=C1C=CC(=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

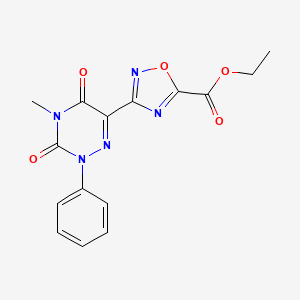

![4-[4-(4-Fluorobenzyl)-2,3-dioxopiperazin-1-yl]butanoic acid](/img/structure/B3168797.png)

![Ethyl 3-[2-(4-fluorophenyl)-4-methyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl]-1,2,4-oxadiazole-5-carboxylate](/img/structure/B3168823.png)

![Ethyl 3-[4-ethyl-2-(4-methylphenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl]-1,2,4-oxadiazole-5-carboxylate](/img/structure/B3168826.png)

![N-[(oxiran-2-yl)methoxy]cyclopentanimine](/img/structure/B3168850.png)